molecular formula C13H23N3O2 B15277451 tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate

tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B15277451
M. Wt: 253.34 g/mol
InChI Key: ZUAPAXCXOQDLNF-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pyrrolidin-3-ylmethyl moiety and a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidin-3-ylmethyl derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release active drugs.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
  • Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release active compounds that exert their effects on the target pathways. The cyano group can also participate in interactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate is unique due to the presence of both the cyanoethyl and pyrrolidin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis, research, and industry.

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-(2-cyanoethyl)-N-(pyrrolidin-3-ylmethyl)carbamate

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16(8-4-6-14)10-11-5-7-15-9-11/h11,15H,4-5,7-10H2,1-3H3

InChI Key

ZUAPAXCXOQDLNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC#N)CC1CCNC1

Origin of Product

United States

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